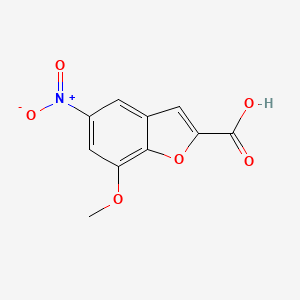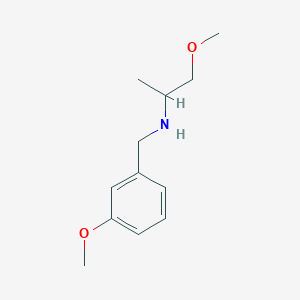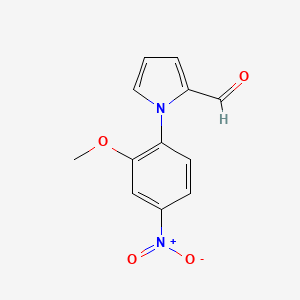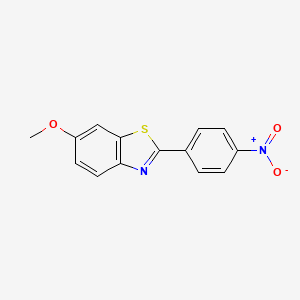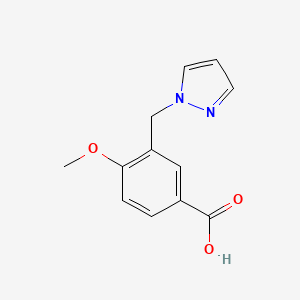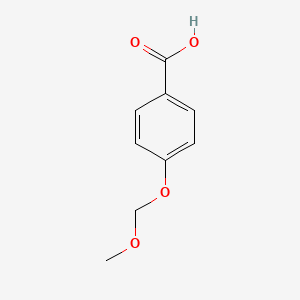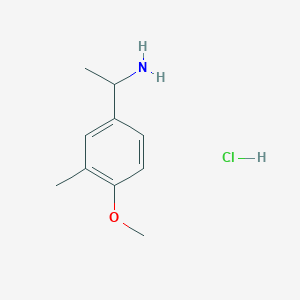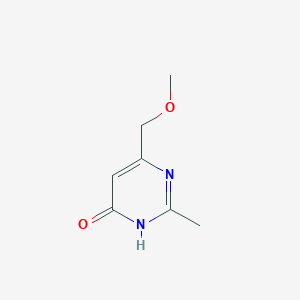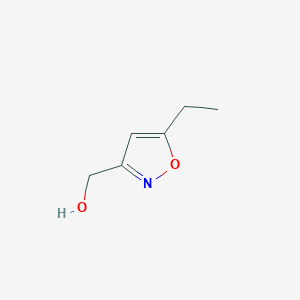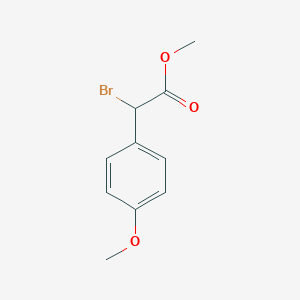
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . Its IUPAC name is “methyl 2-bromo-2-(4-methoxyphenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC . This indicates that the compound contains a bromine atom (Br) attached to a carbon atom, which is also attached to a methoxyphenyl group and an acetate group.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” are not detailed in the available resources, similar compounds such as methyl bromoacetate are known to react with phenol and amino groups . They can also be used to make vitamins and pharmaceutical drugs .Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a compound with a molecular weight of 259.1 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
- Mechanism : During SM coupling, transmetalation occurs, transferring the nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Significance : This alkylation process enables the modification of various organic compounds, potentially impacting drug development and materials science .
- Application : The resulting compound has potential bioactivity and may be relevant in drug discovery .
Suzuki–Miyaura Coupling Reagent
Alkylation of Phenol and Amino Groups
Synthesis of 7,8-Dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one
Inhibitor of InhA (Enoyl-Acyl Carrier Protein Reductase)
Research on Vicinal Haloethers
Safety and Hazards
The safety data sheet for a similar compound, methyl bromoacetate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to wash hands and any exposed skin thoroughly after handling .
Mécanisme D'action
Target of Action
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a type of α-bromo ester . The primary targets of this compound are the conjugate bases of carbene complexes . These complexes play a crucial role in various chemical reactions, including carbon-carbon bond formation .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely used in transition metal catalyzed carbon–carbon bond-forming reactions . The downstream effects of this pathway include the synthesis of various organic compounds, including vitamins and pharmaceutical drugs .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the alkylation of phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine . Additionally, it is used in the synthesis of coumarins and cis-cyclopropane .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the SM coupling conditions, which involve mild and functional group tolerant reaction conditions, can affect the compound’s action and efficacy . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .
Propriétés
IUPAC Name |
methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYREKXXVXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



